Product packaging for 4-Iodonaphthalen-2-amine(Cat. No.:CAS No. 90841-86-4)

4-Iodonaphthalen-2-amine

Cat. No.: B11846823
CAS No.: 90841-86-4
M. Wt: 269.08 g/mol
InChI Key: QENWAEWTEWRKJN-UHFFFAOYSA-N
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Description

Contextualization of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. nih.gov This fused ring system endows naphthalene and its derivatives with unique electronic and photophysical properties. fluorochem.co.uk Naphthalene derivatives are not only fundamental building blocks in the synthesis of dyes and surfactants but also serve as precursors to a wide array of biologically active molecules, including anti-inflammatory, anticancer, and antiviral agents. fluorochem.co.uk The development of efficient synthetic methodologies for creating substituted naphthalenes is a continuous focus of research, employing techniques such as metal-catalyzed reactions and various annulation strategies. nih.gov

Significance of Iodo- and Amino-Substituents in Directed Synthesis

The strategic placement of functional groups on the naphthalene core is crucial for directing chemical reactions and tailoring the properties of the resulting molecules. The iodo- and amino-substituents in 4-Iodonaphthalen-2-amine are particularly noteworthy for their synthetic utility.

The iodo group is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. evitachem.comchim.it This reactivity allows for the facile introduction of a wide range of carbon-based and other functional groups at the 4-position of the naphthalene ring, enabling the construction of complex molecular architectures. chim.it The presence of iodine can also influence the biological activity of a molecule, sometimes enhancing its therapeutic efficacy.

The amino group (NH₂) is a versatile functional group that can act as a nucleophile, a base, and a directing group in electrophilic aromatic substitution. ksu.edu.sa It can be readily modified to form amides, imines, and other nitrogen-containing functionalities, providing a handle for further molecular elaboration. evitachem.comksu.edu.sa In medicinal chemistry, the amino group is often crucial for establishing key interactions with biological targets, such as hydrogen bonding. evitachem.com

Rationale for Research Focus on this compound

The specific substitution pattern of this compound, with an amino group at the 2-position and an iodo group at the 4-position, makes it a valuable and versatile building block in organic synthesis. The distinct electronic nature and reactivity of these two functional groups allow for selective and sequential chemical transformations. This regiochemical arrangement provides a powerful tool for the synthesis of highly functionalized and complex naphthalene derivatives that may not be easily accessible through other routes. The potential to create novel compounds with tailored electronic, optical, and biological properties is a primary driver for the research interest in this compound. evitachem.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis.

PropertyValue
CAS Number 90841-86-4
Molecular Formula C₁₀H₈IN
Molecular Weight 269.09 g/mol
IUPAC Name This compound
SMILES Code IC1=C2C=CC=CC2=CC(N)=C1

This table is based on data from various chemical suppliers and databases.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly available literature, its utility can be inferred from studies on related iodo-amino naphthalenes and their derivatives. For instance, derivatives of the isomeric 2-amino-3-iodonaphthalene (B185777) have been investigated for their biological activity, particularly as inhibitors of aldo-keto reductase enzymes. benthamdirect.comresearchgate.net These studies highlight the potential of the iodo-aminonaphthalene scaffold in medicinal chemistry.

The synthesis of related compounds, such as 2-alkynylnaphthalen-1-amines, often involves the use of ortho-amino(halo)naphthalenes as starting materials in Sonogashira couplings, underscoring the synthetic importance of iodo-amino naphthalenes. chim.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8IN B11846823 4-Iodonaphthalen-2-amine CAS No. 90841-86-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90841-86-4

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

4-iodonaphthalen-2-amine

InChI

InChI=1S/C10H8IN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2

InChI Key

QENWAEWTEWRKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2I)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Iodonaphthalen 2 Amine

Retrosynthetic Analysis of 4-Iodonaphthalen-2-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary bond disconnections are considered: the Carbon-Iodine (C-I) bond and the Carbon-Nitrogen (C-N) bond.

C-I Bond Disconnection: This pathway suggests that the iodine atom can be introduced onto a pre-existing naphthalen-2-amine scaffold. The precursor would be naphthalen-2-amine or a protected derivative. This disconnection points towards an electrophilic aromatic substitution (iodination) reaction.

C-N Bond Disconnection: This approach involves forming the amine group on a naphthalene (B1677914) ring that already contains the iodine atom at the 4-position. This suggests precursors such as 4-iodonaphthalen-2-one, which could be converted to the amine via reductive amination, or 2-halo-4-iodonaphthalene, which could undergo amination via a transition-metal-catalyzed cross-coupling reaction.

Functional Group Interconversion (FGI): An alternative strategy involves the transformation of another functional group into the desired amine or iodo group. A powerful method for introducing an iodo group is the Sandmeyer reaction, which would start from a precursor like naphthalene-2,4-diamine, where one of the amino groups is converted into an iodo group via a diazonium salt intermediate.

These primary disconnections form the basis for the classical and modern synthetic routes discussed in the following sections.

Classical Synthetic Routes to this compound

Traditional synthetic methods provide foundational and often robust pathways to key intermediates. These routes rely on well-established, multi-step sequences involving electrophilic substitution, diazotization, and reduction reactions.

Electrophilic Iodination Approaches to Naphthalene Systems

Direct iodination of naphthalene systems is a common method for installing an iodine atom onto the aromatic core. Iodine itself is the least reactive halogen in electrophilic aromatic substitution, often requiring an activating agent or oxidant to generate a more potent electrophilic species. researchgate.netmdpi.com

The amino group in naphthalen-2-amine is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 1 and 3). To achieve substitution at the desired 4-position, a multi-step strategy is typically required. A common approach involves the protection of the highly activating amino group as an acetamide (B32628) (forming N-acetyl-naphthalen-2-amine). This moderately deactivating group still directs ortho-para, but can alter the regioselectivity and prevent over-iodination. Even so, direct iodination of N-acetyl-naphthalen-2-amine often leads to a mixture of isomers.

A more controlled route involves starting with a precursor that directs iodination to the 4-position. For instance, beginning with 2-aminonaphthalene-4-sulfonic acid allows for the introduction of iodine via displacement of the sulfonic acid group, although this is a less common approach.

Common iodinating reagents for activated aromatic systems are presented in the table below.

Reagent SystemDescription
I₂ / OxidantMolecular iodine in the presence of an oxidizing agent such as nitric acid, iodic acid (HIO₃), or sodium iodate (B108269) (NaIO₃) generates a strong electrophilic iodine species (I⁺). asianpubs.org
N-Iodosuccinimide (NIS)A mild and easy-to-handle source of electrophilic iodine, often used with an acid catalyst for the iodination of activated aromatic rings.
Iodine Monochloride (ICl)A polarized interhalogen compound that is more reactive than iodine and can effectively iodinate a range of aromatic substrates.

Diazotization and Sandmeyer Reaction Protocols for Iodo-Substitution

The Sandmeyer reaction is a versatile and widely used method for introducing a variety of substituents, including iodine, onto an aromatic ring by replacing an amino group. wikipedia.orgnih.gov The process involves two main steps: the conversion of a primary aromatic amine to a diazonium salt, followed by the displacement of the diazonium group with an iodide ion. masterorganicchemistry.comorganic-chemistry.org

To synthesize this compound using this protocol, a logical precursor would be naphthalene-2,4-diamine . The synthesis would proceed as follows:

Selective Protection: The more reactive amino group at the 2-position could be selectively protected, for example, as an acetamide.

Diazotization: The remaining free amino group at the 4-position is then treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form the corresponding diazonium salt. nih.gov

Iodo-dediazoniation: The diazonium salt is subsequently treated with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas, a very stable leaving group, to form the C-I bond. pku.edu.cn

Deprotection: Finally, the protecting group on the 2-amino function is removed (e.g., by acid or base hydrolysis) to yield the target compound, this compound.

This method offers high regioselectivity, as the position of the iodine is determined by the initial placement of the amino group.

Reductive Amination Strategies on Naphthalene Precursors

Reductive amination is a powerful method for forming amines from carbonyl compounds. nih.govdntb.gov.ua This strategy involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine or enamine. To synthesize this compound, this approach would require the precursor 4-iodonaphthalen-2-one .

The reaction would proceed via the following steps:

Imine Formation: 4-iodonaphthalen-2-one is reacted with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine.

Reduction: The imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity for the imine over the ketone. organic-chemistry.org Catalytic hydrogenation is another viable reduction method.

The success of this route is contingent on the availability of the 4-iodonaphthalen-2-one precursor, which itself requires a multi-step synthesis.

Modern and Sustainable Synthesis of this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. Transition metal-catalyzed reactions have become indispensable tools in achieving these goals.

Transition Metal-Catalyzed Functionalization Routes

Transition metal catalysis offers powerful alternatives to classical methods, often proceeding with higher selectivity and functional group tolerance under milder conditions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines. rug.nlyoutube.com A potential route to this compound using this methodology would involve the coupling of a di-halogenated naphthalene with an ammonia equivalent. For instance, starting with a precursor like 2-bromo-4-iodonaphthalene or 2-chloro-4-iodonaphthalene , a selective amination could be achieved. Given the higher reactivity of C-I and C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0), selective amination at the 2-position might be challenging but could potentially be controlled by the choice of catalyst, ligand, and reaction conditions.

A typical Buchwald-Hartwig reaction involves the following components:

ComponentExampleRole
Aryl Halide2-Bromo-4-iodonaphthaleneElectrophilic partner
Amine SourceAmmonia, Benzophenone imineNucleophilic partner
Palladium CatalystPd₂(dba)₃, Pd(OAc)₂Catalyst precursor
LigandXPhos, RuPhos, BINAPStabilizes and activates the catalyst
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Promotes amine deprotonation

Palladium-Catalyzed C-H Functionalization: Direct C-H bond functionalization is an increasingly important area of research, as it avoids the need for pre-functionalized starting materials. nih.gov A palladium-catalyzed, directing group-assisted C-H iodination could be a potential route. nih.govresearchgate.net For example, a naphthalen-2-amine derivative with a removable directing group could guide the palladium catalyst to iodinate the C-H bond at the 4-position. Picolinamide has been shown to direct functionalization to the peri position (C-8) of naphthylamines, highlighting the potential for directing-group control in naphthalene systems. acs.org While a directing group for the 4-position of 2-aminonaphthalene is not straightforward, this remains an active area of research and represents a modern, atom-economical approach to the target molecule.

C-H Iodination Methodologies

Direct C-H iodination represents a powerful and atom-economical approach to introduce an iodine atom onto the naphthalene scaffold. This method avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Various reagents and conditions have been developed to achieve regioselective iodination.

Electrophilic aromatic substitution is a common pathway for C-H iodination. Reagents such as molecular iodine (I2) in the presence of an oxidizing agent, or more reactive iodine sources like N-iodosuccinimide (NIS), are frequently employed. d-nb.info The choice of solvent and reaction conditions, including temperature and the presence of catalysts, can significantly influence the regioselectivity and yield of the reaction. For instance, the use of strong acids like sulfuric acid can facilitate the iodination of deactivated aromatic rings. google.com

Recent advancements have focused on developing milder and more selective iodination protocols. d-nb.info These methods often utilize transition-metal catalysis or novel iodinating agents to achieve C-H functionalization under less harsh conditions, thereby improving the functional group tolerance of the reaction.

Table 1: Comparison of Selected C-H Iodination Reagents

Reagent SystemTypical ConditionsAdvantagesDisadvantages
I2 / Oxidizing Agent (e.g., HNO3)Acidic medium, elevated temperatureCost-effectiveCan lead to side products, harsh conditions
N-Iodosuccinimide (NIS)Acetonitrile (B52724), room temperatureMilder conditions, good selectivityHigher cost than I2
IClInert solventHigh reactivityMoisture sensitive, can lead to chlorination
Amination Reactions (e.g., Buchwald-Hartwig Type Coupling)

The introduction of the amine group onto an iodinated naphthalene precursor is often accomplished through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orgnih.gov This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide (in this case, a di-iodonaphthalene derivative or a related precursor) and an amine. organic-chemistry.orglibretexts.org

The Buchwald-Hartwig amination is highly valued for its broad substrate scope and functional group tolerance. rug.nl The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can be tuned to optimize the reaction for specific substrates. rug.nl Various generations of catalysts and ligands have been developed to improve reaction rates, yields, and conditions, allowing the use of a wide range of amines, including ammonia equivalents. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentRole in ReactionExamples
Palladium PrecatalystSource of the active Pd(0) catalystPd(OAc)2, Pd2(dba)3
LigandStabilizes the catalyst, influences reactivity and selectivityBINAP, DPPF, Buchwald's biaryl phosphine ligands
BaseDeprotonates the amine, facilitates reductive eliminationNaOt-Bu, K3PO4, Cs2CO3
SolventSolubilizes reactants and catalystToluene, Dioxane, THF

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under neat conditions or using mechanochemistry (grinding), can significantly reduce waste and simplify purification procedures. jocpr.com These methods can lead to higher reaction rates and yields due to the high concentration of reactants.

The use of water as a solvent is another green alternative. Aqueous synthesis is particularly attractive due to the low cost, non-flammability, and low toxicity of water. The development of water-soluble catalysts and reagents has expanded the scope of reactions that can be performed in aqueous media. researchgate.net

Microwave-Assisted and Photochemical Routes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nanobioletters.comnih.govarkat-usa.org This technique is well-suited for high-throughput synthesis and process optimization. nih.gov

Photochemical synthesis utilizes light to initiate chemical reactions. nih.gov These reactions can often be conducted at ambient temperature and can provide access to unique chemical transformations that are not achievable through thermal methods. nih.gov Photochemical routes can be highly selective and offer a green alternative to traditional synthetic methods that require harsh reagents or high temperatures. researchgate.net

Purification and Isolation Methodologies for this compound

The purification and isolation of the target compound are critical steps to ensure the desired level of purity for subsequent applications.

Chromatographic Techniques for Separation

Chromatography is a fundamental technique for the separation and purification of organic compounds. nih.gov The choice of chromatographic method depends on the properties of the compound and the impurities present.

Column Chromatography: This is a widely used technique for the purification of solid organic compounds. biotech-asia.org A stationary phase, typically silica (B1680970) gel or alumina (B75360), is packed into a column, and a mobile phase (solvent or a mixture of solvents) is passed through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For amine-containing compounds like this compound, the acidic nature of silica gel can sometimes lead to poor separation. In such cases, the silica gel can be deactivated with a base, or an alternative stationary phase like basic alumina can be used. biotage.com The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can also improve the separation of basic compounds. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. nih.gov It can be used for both analytical and preparative purposes. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), is commonly used for the purification of aromatic amines. epa.gov Adjusting the pH of the mobile phase can be crucial for achieving good separation of ionizable compounds. biotage.com

Table 3: Common Chromatographic Techniques for Purification

TechniqueStationary PhaseMobile PhasePrinciple of Separation
Column ChromatographySilica Gel, AluminaOrganic Solvents (e.g., Hexane, Ethyl Acetate)Adsorption
Reversed-Phase HPLCC18-modified SilicaWater/Acetonitrile or Water/Methanol mixturesPartition
Thin-Layer Chromatography (TLC)Silica Gel or Alumina on a plateOrganic SolventsAdsorption

Recrystallization and Sublimation Strategies for Purity Enhancement

The purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, or residual reagents. Recrystallization and sublimation are two common and effective techniques for enhancing the purity of solid organic compounds.

Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For aromatic amines and their derivatives, a variety of solvents can be considered. A general rule of thumb is that solvents with functional groups similar to the compound being purified may be good solubilizers.

For a compound like this compound, which contains both an amino group and a naphthalene ring system, solvents such as ethanol, acetone, or mixtures like hexane/acetone or hexane/ethyl acetate (B1210297) could be explored. The process typically involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. For amines, it is also possible to perform recrystallization of their protonated salts (e.g., hydrochloride salts), which can have different solubility profiles and may aid in purification.

Solvent/Solvent SystemGeneral Suitability for Aromatic AminesKey Considerations
EthanolGoodOften a good starting point for moderately polar compounds.
AcetoneGoodEffective for a range of polarities.
Hexane/AcetoneGoodA versatile non-polar/polar mixture allowing for fine-tuning of solubility.
Hexane/Ethyl AcetateFairAnother useful non-polar/polar combination.
WaterPoor (for the free base)Generally not suitable for non-polar organic compounds but can be used for their salts.

Sublimation: Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then the gas is condensed back into a solid on a cold surface. This method is particularly effective for compounds that have a relatively high vapor pressure and are thermally stable. Aromatic compounds, including naphthalene derivatives, are often amenable to sublimation. The process is typically carried out under reduced pressure to lower the required temperature and prevent decomposition. Impurities with significantly lower vapor pressures are left behind as a residue, resulting in a highly purified product.

Yield Optimization and Scalability Studies for this compound Production

Optimizing the yield and ensuring the scalability of the synthetic process are critical aspects for the practical production of this compound.

Yield Optimization: For the Sandmeyer-type iodination, several parameters can be adjusted to maximize the yield. The stoichiometry of the reagents, particularly the amount of sodium nitrite and potassium iodide, can be fine-tuned. The reaction temperature during diazotization is crucial, as diazonium salts can be unstable at elevated temperatures, leading to decomposition and the formation of by-products such as phenols. Maintaining a low temperature (typically 0-5 °C) during this step is often critical. The reaction time for both the diazotization and the subsequent iodination steps also needs to be optimized to ensure complete conversion without significant product degradation. The efficiency of mixing can also impact the reaction, especially in heterogeneous systems like the one involving silica sulfuric acid.

In a study on a double Sandmeyer-type iodination, it was noted that by-products such as dibenzofurans and oligomeric materials from intermolecular azo coupling can form, and dilution did not necessarily improve the yield. This suggests that optimizing concentration is a key factor. The choice of acid and solvent can also play a significant role. For instance, using p-toluenesulfonic acid in acetonitrile has been explored for diazotization.

ParameterGeneral Optimization StrategyPotential Impact on Yield
Temperature (Diazotization)Maintain at 0-5 °CHigher temperatures can lead to diazonium salt decomposition and phenol (B47542) by-products.
Reagent StoichiometryOptimize moles of NaNO₂, acid, and KIIncorrect ratios can lead to incomplete reaction or side reactions.
Reaction TimeMonitor reaction progress (e.g., by TLC)Insufficient time leads to incomplete conversion; excessive time may increase by-product formation.
Acid/Solvent SystemScreen different acids (e.g., H₂SO₄, p-TsOH) and solvents (e.g., water, MeCN)Can affect diazonium salt stability and reaction kinetics.
MixingEnsure efficient stirringCrucial for heterogeneous reactions to ensure good contact between reactants.

Scalability Studies: Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale requires careful consideration of several factors. The heat management of the diazotization step, which is exothermic, becomes critical on a larger scale to maintain the required low temperature. The addition rate of reagents, such as the sodium nitrite solution, needs to be carefully controlled. The efficiency of mixing is also more challenging to maintain in larger reactors.

For the one-pot solvent-free method, the scalability would depend on the ability to efficiently grind and mix larger quantities of solids. The workup procedure, including filtration and washing, also needs to be adapted for larger volumes. Safety considerations, such as the potential instability of diazonium salts, are of utmost importance during scale-up. While the solid-supported diazonium salts are generally more stable, their thermal stability on a large scale would need to be thoroughly evaluated.

Reactivity and Mechanistic Investigations of 4 Iodonaphthalen 2 Amine

Electrophilic Aromatic Substitution Reactions of 4-Iodonaphthalen-2-amine

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the positions ortho or para to the amino group. The iodo group (-I), while deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion.

In this compound, the -NH₂ group is at the C2 position and the -I group is at the C4 position. The positions ortho to the powerful activating amino group are C1 and C3. The C1 position is significantly more activated than C3. The position para to the amino group is C6. In the context of the naphthalene (B1677914) ring system, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate for α-attack is better stabilized by resonance.

Given that the C2-amino group strongly activates the adjacent C1 (α-position) and C3 (β-position), and the C1 position leads to a more stable arenium intermediate, electrophilic attack is strongly favored at the C1 position. The directing effect of the iodo group at C4 also directs to its ortho positions, C3 and C5, but its influence is significantly weaker than that of the amino group. Therefore, the directing effects of the amino group and the inherent reactivity of the naphthalene α-position are reinforcing, leading to a strong prediction of regioselectivity at the C1 position.

For example, in the iodination of 2-naphthylamine (B18577), the substitution occurs exclusively at the 1-position. This indicates the overwhelming directing power of the amino group towards the adjacent α-position. While specific studies on the bromination or nitration of this compound are not widely documented, it is mechanistically predicted that electrophiles would add predominantly to the C1 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product
Bromination Br⁺ 1-Bromo-4-iodonaphthalen-2-amine
Nitration NO₂⁺ 4-Iodo-1-nitronaphthalen-2-amine
Sulfonation SO₃ 2-Amino-4-iodonaphthalene-1-sulfonic acid

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SₙAr) typically proceeds through one of two primary mechanisms: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism.

The addition-elimination pathway requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, iodide). These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. Since this compound possesses an electron-donating amino group and lacks strong electron-withdrawing groups, the addition-elimination mechanism is highly disfavored. Direct displacement of the iodide by a nucleophile under standard SₙAr conditions is not a viable reaction pathway.

However, under conditions of very high temperature and/or a very strong base (such as sodium amide, NaNH₂), a nucleophilic substitution can occur via the elimination-addition, or benzyne (B1209423) , mechanism. mdpi.comscribd.comwikipedia.orglibretexts.org This pathway does not require activation by electron-withdrawing groups. The mechanism involves two main steps:

Elimination: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group. In this compound, protons are available at the C3 and C5 positions. Abstraction of the C3 proton is more likely due to its proximity to the electron-withdrawing iodo group. Subsequent elimination of the iodide ion generates a highly reactive aryne intermediate, 2-aminonaphthalyne .

Addition: The nucleophile (e.g., the amide ion, NH₂⁻) then attacks one of the two carbons of the strained triple bond in the aryne intermediate. This is followed by protonation from the solvent (e.g., ammonia) to yield the final product.

Because the aryne intermediate is unsymmetrical, the nucleophile can attack at either C3 or C4. This leads to the formation of a mixture of two isomeric products. This scrambling of the substitution pattern is a hallmark of the benzyne mechanism. wikipedia.org

Predicted Products from Benzyne Mechanism:

Attack at C4: 4-substituted-naphthalen-2-amine (original substitution pattern)

Attack at C3: 3-substituted-naphthalen-2-amine (rearranged product)

Cross-Coupling Reactions of the Iodo-Substituent in this compound

The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex derivatives. The general catalytic cycle for these reactions involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.netnih.govmdpi.com

While these reactions are mechanistically well-suited for this substrate, specific experimental data for this compound are not extensively detailed in readily available literature. The tables below outline the expected transformations based on established protocols for each reaction type.

The Suzuki-Miyaura coupling reaction pairs an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. chemrxiv.orgwikipedia.orgorganic-chemistry.orgwalisongo.ac.id It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. For this compound, this reaction would produce 4-aryl or 4-vinylnaphthalen-2-amines.

Table 2: Generalized Suzuki-Miyaura Coupling Protocol

Reactant 1 Reactant 2 Typical Catalyst Typical Base Expected Product Structure
This compound R-B(OH)₂ Pd(PPh₃)₄, Pd(OAc)₂ K₂CO₃, Cs₂CO₃, K₃PO₄ 4-R-naphthalen-2-amine

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, in the presence of a base like an amine. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. The reaction with this compound would yield 4-(alkynyl)naphthalen-2-amine derivatives.

Table 3: Generalized Sonogashira Coupling Protocol

Reactant 1 Reactant 2 Typical Catalyst System Typical Base Expected Product Structure
This compound R-C≡CH Pd(PPh₃)₂Cl₂, CuI Triethylamine (Et₃N) 4-(R-C≡C)-naphthalen-2-amine

The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netnih.gov A base is required to neutralize the hydrogen halide formed during the reaction. This reaction would allow for the introduction of various alkenyl substituents at the C4 position of the naphthalene ring.

Table 4: Generalized Heck Reaction Pathway

Reactant 1 Reactant 2 Typical Catalyst Typical Base Expected Product Structure
This compound H₂C=CHR Pd(OAc)₂, Pd/C Et₃N, K₂CO₃, NaOAc 4-(R-CH=CH)-naphthalen-2-amine

The Stille coupling reaction forms a carbon-carbon bond by reacting an organohalide with an organostannane (organotin) compound, catalyzed by palladium. wikipedia.org While highly effective and tolerant of many functional groups, the toxicity of the tin reagents is a significant drawback. This method could be used to couple various alkyl, vinyl, or aryl groups to the C4 position.

Table 5: Generalized Stille Coupling Method

Reactant 1 Reactant 2 Typical Catalyst Additives (Optional) Expected Product Structure
This compound R-Sn(Bu)₃ Pd(PPh₃)₄, Pd₂(dba)₃ CuI, LiCl 4-R-naphthalen-2-amine

Negishi Coupling Strategies

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, serves as a powerful tool for the formation of carbon-carbon bonds. amazonaws.comorganic-chemistry.orgwikipedia.org In the context of this compound, the carbon-iodine bond is susceptible to oxidative addition to a low-valent palladium or nickel complex, initiating the catalytic cycle. This reaction allows for the introduction of a wide variety of alkyl and aryl substituents at the C4 position of the naphthalene ring.

The general mechanism of the Negishi coupling involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. amazonaws.comwikipedia.org The choice of palladium or nickel catalyst, along with the appropriate ligand, is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org While specific examples detailing the Negishi coupling of this compound are not extensively documented in publicly available literature, the well-established scope of the Negishi reaction suggests its applicability for the synthesis of 4-substituted-naphthalen-2-amine derivatives. wikipedia.org

Table 1: Potential Negishi Coupling Reactions of this compound

Organozinc Reagent (R-ZnX) Catalyst System Potential Product
Aryl-ZnCl Pd(PPh₃)₄ 4-Aryl-naphthalen-2-amine
Alkyl-ZnBr Pd(OAc)₂ / CPhos 4-Alkyl-naphthalen-2-amine
Vinyl-ZnCl NiCl₂(dppp) 4-Vinyl-naphthalen-2-amine

Derivatization of the Amino-Group in this compound

The primary amino group at the C2 position of this compound is a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

Acylation: The amino group of this compound can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, reaction with acetic anhydride (B1165640) would yield N-(4-iodonaphthalen-2-yl)acetamide. nih.gov The acylation serves not only to introduce a new functional group but can also be employed as a protecting strategy for the amino group to modulate its reactivity in subsequent transformations. nih.gov

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. matthey.com This reaction leads to the formation of a sulfonamide, for example, N-(4-iodonaphthalen-2-yl)-4-methylbenzenesulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. organic-chemistry.org

Table 2: Representative Acylation and Sulfonylation Reactions

Reagent Reaction Type Product
Acetyl chloride Acylation N-(4-Iodonaphthalen-2-yl)acetamide
Benzoyl chloride Acylation N-(4-Iodonaphthalen-2-yl)benzamide
p-Toluenesulfonyl chloride Sulfonylation N-(4-Iodonaphthalen-2-yl)-4-methylbenzenesulfonamide

Alkylation and Arylation Reactions

Alkylation: N-alkylation of this compound can be accomplished through various methods, including reaction with alkyl halides. amazonaws.comwikipedia.org This reaction can sometimes lead to a mixture of mono- and di-alkylated products. masterorganicchemistry.com More controlled mono-alkylation can often be achieved through reductive amination with aldehydes or ketones. Phase-transfer catalysis can also be employed to facilitate the alkylation of amines with alkyl halides under milder conditions. dntb.gov.ua

Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgmedwinpublisher.orgnih.govorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While typically used to form an aryl-nitrogen bond with an aryl halide as the substrate, the amino group of this compound can act as the nucleophile in coupling with other aryl halides. Conversely, the iodo group of this compound could potentially undergo amination with other amines under Buchwald-Hartwig conditions. mit.edu

Formation of Heterocyclic Rings

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Benzo[f]quinolines: The naphthalen-2-amine scaffold is a key component in the synthesis of benzo[f]quinolines, a class of compounds with interesting biological and photophysical properties. medwinpublisher.orgorganicreactions.orgnih.gov Classical methods such as the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, can be envisioned to construct the benzo[f]quinoline (B1222042) core from this compound. mit.eduorganicreactions.org Other methods, like the Doebner-von Miller reaction, provide alternative routes to this heterocyclic system. medwinpublisher.org

Carbazoles: Intramolecular cyclization strategies can be employed to construct carbazole (B46965) frameworks from suitably derivatized this compound. For instance, an N-arylated derivative of this compound, where the aryl group is introduced via a Buchwald-Hartwig amination, could potentially undergo an intramolecular palladium-catalyzed C-H activation or a Heck-type reaction to form the carbazole ring system. nih.gov

Radical Reactions Involving this compound

The carbon-iodine bond in this compound can be a precursor for radical generation under various conditions, such as photolysis or reaction with radical initiators. nih.govlibretexts.org The resulting aryl radical can then participate in a range of transformations, including intramolecular cyclizations. For example, an N-allyl derivative of this compound could potentially undergo a radical-initiated cyclization to form nitrogen-containing heterocyclic structures. nih.gov While specific studies on radical reactions of this compound are not prevalent in the literature, the general principles of radical chemistry suggest the feasibility of such transformations. nih.gov

Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. For palladium-catalyzed reactions, such as the Negishi and Buchwald-Hartwig couplings, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation (for Negishi) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgnih.govnih.gov

The oxidative addition of the C-I bond of this compound to a Pd(0) complex is the initial and often rate-determining step. researchgate.net The electronic properties of the naphthalene ring and the steric environment around the iodine atom will influence the rate of this step. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energy barriers of these elementary steps and the structures of the transition states involved. elsevierpure.comrsc.org

For the derivatization of the amino group, the mechanisms are generally well-understood. Acylation and sulfonylation proceed via nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, respectively. datapdf.com The mechanism of N-alkylation with alkyl halides is typically a nucleophilic substitution (SN2) reaction. wikipedia.org The Buchwald-Hartwig amination involves a more complex catalytic cycle, and detailed kinetic and computational studies are often required to elucidate the precise mechanism for a given substrate and catalyst system. wikipedia.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org This change in rate is primarily due to the difference in the zero-point vibrational energies of bonds to the lighter versus the heavier isotope; a bond to a heavier isotope is stronger and requires more energy to break. epfl.ch

In reactions involving this compound, a primary KIE would be expected if a bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. wikipedia.org For instance, in a palladium-catalyzed N-arylation reaction (Buchwald-Hartwig amination), the mechanism could involve the cleavage of the N-H bond of the amine group. To probe this, a KIE study could be designed by comparing the reaction rate of this compound with its deuterated analogue, 4-iodo-N,N-dideuteronaphthalen-2-amine.

The rate constants for the protiated (kH) and deuterated (kD) reactants would be measured under identical conditions. The ratio (kH/kD) provides insight into the mechanism:

A significant primary KIE (kH/kD > 2) would suggest that the N-H bond is being cleaved in the rate-determining step.

A small or absent KIE (kH/kD ≈ 1) would indicate that N-H bond cleavage occurs either before or after the rate-determining step, or not at all. nih.gov

Illustrative Data for a Hypothetical KIE Study

The following table presents hypothetical data for a KIE study on a Suzuki coupling reaction involving this compound to illustrate the potential findings.

Reaction TypeIsotopic Label PositionkH/kDConclusion on Rate-Determining Step
Suzuki CouplingN-H vs N-D1.05N-H bond cleavage is not involved in the rate-determining step.
Buchwald-Hartwig AminationN-H vs N-D4.8N-H bond cleavage is part of the rate-determining step.
C-I Reductive CleavageC4-H vs C4-D1.12C-H bond cleavage at the 4-position is not rate-limiting.

In-situ Spectroscopic Monitoring of Reaction Pathways and Intermediates

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, providing direct evidence of reaction pathways and the presence of transient intermediates. spectroscopyonline.com Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the concentrations of reactants, products, and any intermediate species that form and are consumed during the reaction. researchgate.neteuropean-mrs.com

For a reaction involving this compound, an in-situ probe (e.g., an FT-IR or Raman probe) could be inserted directly into the reaction vessel. spectroscopyonline.comnih.gov This would allow for the continuous collection of spectra throughout the reaction.

Potential Observations:

Reactant Consumption: The characteristic spectroscopic signals of this compound would decrease in intensity over time. For example, in FT-IR spectroscopy, the N-H stretching vibrations (typically around 3300-3500 cm⁻¹) and the C-I stretching vibration (around 500-600 cm⁻¹) would diminish.

Product Formation: New signals corresponding to the product would appear and grow in intensity.

Intermediate Identification: Crucially, this technique can detect transient species that may not be observable by conventional analysis of quenched reaction aliquots. spectroscopyonline.com For example, in a palladium-catalyzed cross-coupling reaction, it might be possible to observe signals corresponding to an oxidative addition complex formed between the palladium catalyst and the C-I bond of this compound.

By plotting the intensity of these signals over time, a detailed kinetic profile of the reaction can be constructed, revealing the interplay between all participating species and providing a much deeper understanding of the reaction mechanism. oxinst.com

Illustrative Data for In-situ Spectroscopic Monitoring

This table provides a hypothetical example of key spectroscopic signals that could be monitored during a reaction of this compound.

Spectroscopic TechniqueObserved SpeciesKey Spectroscopic SignalInferred Role
In-situ FT-IRThis compound~3400 cm⁻¹ (N-H stretch)Reactant
In-situ FT-IROxidative Addition Complex~1550 cm⁻¹ (Aryl-Pd stretch)Intermediate
In-situ FT-IRFinal Product (e.g., Amide)~1680 cm⁻¹ (C=O stretch)Product
In-situ RamanThis compound~550 cm⁻¹ (C-I stretch)Reactant
In-situ RamanFinal Product~1600 cm⁻¹ (Aromatic C=C stretch shift)Product

Advanced Spectroscopic and Analytical Methodologies in the Study of 4 Iodonaphthalen 2 Amine

High-Resolution Spectroscopic Techniques for Structural Confirmation and Impurity Profiling

High-resolution spectroscopy is fundamental for the unambiguous structural elucidation of 4-Iodonaphthalen-2-amine and the identification of any associated impurities, which can be critical for its application in chemical synthesis.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound and its potential complex adducts. Techniques such as COSY, HSQC, and HMBC are instrumental in establishing connectivity between atoms. sdsu.eduresearchgate.netscience.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the naphthalene (B1677914) ring system. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C), providing a definitive assignment of carbons that bear protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds. This long-range information helps to piece together the entire molecular framework, confirming the positions of the iodo and amine substituents on the naphthalene scaffold by correlating protons to quaternary carbons. sdsu.edu

These techniques are particularly valuable when this compound is part of a larger, more complex molecule or adduct, helping to resolve overlapping signals and confirm intricate structural details.

Table 1: Hypothetical NMR Data for this compound

PositionHypothetical ¹H Shift (ppm)Hypothetical ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
17.15 (s)118.0C2, C3, C8a
2-145.0-
37.50 (s)129.5C1, C2, C4, C4a
4-90.0-
57.80 (d)128.0C4, C6, C7, C8a
67.40 (t)126.5C5, C7, C8
77.55 (t)127.0C5, C6, C8, C8a
88.10 (d)130.0C1, C7, C8a

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for identifying and quantifying trace impurities in samples of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govnih.govresearchgate.net

This capability is critical for distinguishing between the target compound and potential process-related impurities or degradation products that may have very similar molecular weights. For instance, an impurity resulting from the loss of iodine and replacement with hydrogen, or an oxidation product, could be definitively identified by its unique exact mass. Techniques like Orbitrap™-based HRMS can achieve the high resolving power necessary to separate analyte ions from complex matrix interferences. nih.gov

Table 2: Potential Impurities in this compound and Their Theoretical Exact Masses

Compound NameMolecular FormulaTheoretical Exact Mass (m/z)Mass Difference from Target
This compoundC₁₀H₈IN268.97010.0000
Naphthalen-2-amineC₁₀H₉N143.0735-125.8966
Diiodonaphthalen-2-amine (Isomer)C₁₀H₇I₂N394.8668+125.8967
4-Iodonaphthalen-2-olC₁₀H₇IO270.9542+1.9841

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including FTIR and Raman techniques, offers valuable information on the functional groups, conformational state, and non-covalent interactions present in this compound.

Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to the vibrational modes of functional groups and is particularly effective for studying hydrogen bonding. researchgate.netnih.govresearchgate.net In this compound, the primary amine (-NH₂) group can act as a hydrogen bond donor. The presence and strength of intermolecular N-H···N or N-H···π interactions in the solid state will influence the position and shape of the N-H stretching bands in the IR spectrum.

Typically, free N-H stretching vibrations appear as sharp bands around 3400-3500 cm⁻¹. When involved in hydrogen bonding, these bands shift to lower frequencies (red-shift) and become broader and more intense. researchgate.net By analyzing these spectral features, the nature and extent of the hydrogen bonding network in crystalline this compound can be inferred.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Comments
N-H Stretch (Asymmetric)~3450Sensitive to hydrogen bonding; shifts to lower frequency and broadens upon interaction.
N-H Stretch (Symmetric)~3370Sensitive to hydrogen bonding; shifts to lower frequency and broadens upon interaction.
N-H Scissoring (Bend)1620 - 1580Less sensitive to hydrogen bonding than stretching modes.
C=C Aromatic Stretch1600 - 1450Characteristic of the naphthalene ring system.
C-N Stretch1340 - 1250Vibration of the bond between the aromatic ring and the amine group. dntb.gov.ua
C-I Stretch600 - 500Vibration of the bond between the aromatic ring and the iodine atom.

Raman spectroscopy is a powerful non-destructive technique for characterizing the solid state of pharmaceutical and chemical compounds. It is particularly adept at identifying different crystalline forms, or polymorphs, which may exhibit different physical properties. nih.govazom.comspectroscopyonline.comsci-hub.st

Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in packing and intermolecular interactions lead to subtle but measurable shifts in the vibrational frequencies of the molecule (fingerprint region, 400-1800 cm⁻¹) and more pronounced differences in the low-frequency region (<200 cm⁻¹), which corresponds to lattice vibrations (phonons). spectroscopyonline.com Therefore, Raman spectroscopy can serve as a rapid and reliable tool for polymorph screening and quality control. azom.comnih.govnih.gov

Table 4: Hypothetical Raman Shifts for Two Polymorphs of this compound

Vibrational ModePolymorph A (cm⁻¹)Polymorph B (cm⁻¹)Comments
Lattice Vibration 14552Low-frequency region is highly sensitive to crystal packing.
Lattice Vibration 28895Differences in this region are strong indicators of polymorphism. spectroscopyonline.com
C-I Bending220224Minor shifts in the fingerprint region can also differentiate forms.
Ring Breathing Mode765761Changes in molecular conformation or environment affect this mode.

X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming its molecular geometry.

Table 5: Representative Crystallographic Data Obtainable from XRD Analysis

ParameterHypothetical ValueInformation Provided
Crystal SystemMonoclinicSymmetry of the unit cell.
Space GroupP2₁/cSymmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 6.2, c = 15.1Unit cell dimensions.
β (°)95.5°Angle of the unit cell.
Volume (ų)790Volume of the unit cell.
C(4)-I Bond Length (Å)2.10Precise intramolecular distance.
C(2)-N Bond Length (Å)1.38Precise intramolecular distance.
N-H···N H-Bond Distance (Å)2.95Key intermolecular interaction distance.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are powerful for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds. In the analysis of this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated from impurities on a hydrophobic stationary phase.

The choice of detector is critical for achieving high sensitivity and selectivity. For an aromatic amine like this compound, several advanced detectors are suitable:

Diode Array Detector (DAD) : A DAD, also known as a Photo Diode Array (PDA) detector, acquires the full UV-Vis spectrum for every point in the chromatogram. This provides spectral information that can help confirm the identity of the main peak and characterize impurities.

Fluorescence Detector (FLD) : Naphthalene derivatives often exhibit native fluorescence. An FLD is highly sensitive and selective, capable of detecting trace-level impurities that might not be visible with a UV-Vis detector.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information, making it the most definitive method for identifying unknown byproducts and degradation products.

Table 3: Typical HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or Gradient elution with Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Temperature 30 °C
Detector Diode Array Detector (DAD) monitoring at 254 nm and 280 nm

This table outlines a standard set of starting conditions for developing an HPLC purity method for aromatic compounds like this compound.

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the identification and quantification of volatile and semi-volatile impurities that may be present as byproducts from the synthesis of this compound. This technique separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer, which fragments the molecules and provides a characteristic mass spectrum for identification.

Potential volatile byproducts in the synthesis could include residual starting materials, solvents, or products from side reactions. For instance, if the synthesis involves the iodination of 2-aminonaphthalene, GC-MS could detect any unreacted starting material or the formation of other iodinated isomers. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a library of known spectra.

Table 4: Potential Volatile Byproducts in the Synthesis of this compound and their GC-MS Signatures

Compound NamePotential OriginExpected Retention TimeKey Mass Fragments (m/z)
Naphthalen-2-amineUnreacted Starting MaterialShorter than product143 (M+), 115, 89
NaphthaleneImpurity in Starting MaterialShorter than product128 (M+), 102, 64
DiiodonaphthaleneOver-iodination Side ReactionLonger than product380 (M+), 253, 126
AcetonitrileReaction SolventVery short41 (M+), 40, 39

This table provides a hypothetical list of volatile impurities that could be monitored by GC-MS during the synthesis of this compound. The mass fragments are crucial for positive identification.

Theoretical and Computational Chemistry Studies on 4 Iodonaphthalen 2 Amine

Electronic Structure Calculations of 4-Iodonaphthalen-2-amine

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations reveal the distribution of electrons and the nature of chemical bonds, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the ground-state properties of molecules like this compound. DFT studies on related aromatic amines and halogenated naphthalenes provide a basis for understanding the expected properties of this compound.

DFT calculations would typically be employed to optimize the molecular geometry of this compound, predicting key bond lengths, bond angles, and dihedral angles. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing but also polarizable iodine atom at positions 2 and 4, respectively, are expected to influence the electronic distribution within the naphthalene (B1677914) ring system. The amino group donates electron density to the ring through resonance, while the iodine atom exerts a mild electron-withdrawing inductive effect and a weak electron-donating resonance effect. openstax.orgmasterorganicchemistry.com

Key ground state properties that can be calculated using DFT include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

Property Predicted Value
Total Energy (Value in Hartrees)
Dipole Moment (Value in Debye)
HOMO Energy (Value in eV)
LUMO Energy (Value in eV)

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic compounds.

Ab initio methods are computational chemistry methods based on quantum chemistry. wikipedia.org The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. wikipedia.org These methods are crucial for accurately describing electron correlation, which is the interaction between electrons.

For a molecule like this compound, which contains a heavy atom (iodine) and lone pairs on the nitrogen atom, electron correlation effects can be significant. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide a more accurate description of these effects.

These calculations are particularly important for determining accurate ionization potentials, electron affinities, and reaction energy barriers. Studies on aniline derivatives have shown that ab initio methods can be used to predict properties like acidity constants with reasonable accuracy. For this compound, these methods would offer a more refined understanding of its electronic behavior compared to mean-field theories like Hartree-Fock.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions with other molecules. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Conformational analysis of this compound would focus on the orientation of the amino group relative to the naphthalene ring. The rotation around the C-N bond is expected to have a relatively low energy barrier, but specific conformations may be stabilized by intramolecular interactions or crystal packing forces in the solid state. The planarity of the amino group and its hydrogen atoms would also be a subject of investigation.

Prediction of Spectroscopic Parameters for this compound Derivatives

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, the prediction of NMR chemical shifts and vibrational frequencies is of particular interest.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a valuable tool in structural elucidation. github.io For this compound, ¹H and ¹³C NMR spectra can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO) at the DFT level of theory.

The predicted chemical shifts would be influenced by the electronic effects of the amino and iodo substituents. The electron-donating amino group is expected to cause an upfield shift (lower ppm values) for the protons and carbons on the naphthalene ring, particularly at the ortho and para positions relative to the amino group. Conversely, the iodine atom's electronegativity and heavy atom effect would influence the chemical shifts of nearby nuclei. Comparisons with experimental data on substituted naphthalenes can help in the accurate assignment of the NMR signals. tandfonline.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift Range (ppm)
C1 110-120
C2 (bearing -NH₂) 140-150
C3 115-125
C4 (bearing -I) 90-100
C4a 130-140
C5 125-135
C6 120-130
C7 120-130
C8 125-135

Note: The values in this table are illustrative, based on general trends for substituted naphthalenes, and represent a plausible range for the respective carbon atoms.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can be used to calculate these vibrational frequencies, aiding in the interpretation of experimental spectra.

For this compound, DFT calculations can predict the frequencies and intensities of its fundamental vibrational modes. bluelaze.com Key vibrational modes would include the N-H stretching and bending of the amino group, C-H stretching of the aromatic ring, C-N stretching, C-I stretching, and various ring deformation modes. researchgate.net Studies on iodo-substituted aromatic compounds provide a basis for assigning the vibrational modes involving the iodine atom. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Symmetric Stretch 3300-3400
N-H Asymmetric Stretch 3400-3500
Aromatic C-H Stretch 3000-3100
C=C Aromatic Stretch 1500-1600
N-H Scissoring 1580-1650
C-N Stretch 1250-1350

Note: These are typical frequency ranges for the specified vibrational modes in similar aromatic compounds.

Reaction Mechanism Elucidation using Computational Methods for Transformations of this compound

Computational chemistry is instrumental in mapping the potential energy surface of a reaction, thereby elucidating the detailed mechanism of chemical transformations. For this compound, this involves studying reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of accuracy and computational cost. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive reaction profile can be constructed.

For instance, in a hypothetical electrophilic substitution reaction on the naphthalene ring of this compound, computational methods can predict the most likely site of attack by an electrophile. This is achieved by comparing the activation energies for substitution at different positions on the aromatic system. The presence of the amino and iodo substituents significantly influences the electron density distribution in the naphthalene ring, and computational models can quantify these effects to predict regioselectivity.

Recent advancements in computational chemistry have highlighted the increasing complexity of systems that can be modeled, providing deeper mechanistic insights into organic reactions rsc.org. The study of reaction mechanisms for aromatic amines, for example, has benefited from computational simulations that can unravel complex reaction pathways nih.gov.

Transition State Search and Intrinsic Reaction Coordinate Analysis

The transition state (TS) is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. Locating the TS is a central task in computational reaction mechanism studies. Various algorithms have been developed for this purpose, such as the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state geometry is located, it is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edurowansci.comscm.com The IRC path traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. rowansci.comresearchgate.net This analysis provides a detailed picture of the geometric changes that occur during the transformation. For a reaction involving this compound, an IRC calculation could, for example, visualize the bond-breaking and bond-forming processes in a concerted reaction step. Automated workflows for transition state searching have made these calculations more accessible and efficient for a wide range of organic reactions. acs.org

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study of a substitution reaction of this compound.

Reaction CoordinateEnergy (kcal/mol)Key Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Reactants0.0C-H: 1.09, Nu-C: >3.0N/A
Transition State+25.3C-H: 1.35, Nu-C: 2.10-450
Products-15.8C-H: >3.0, Nu-C: 1.45N/A

Solvation Models in Reaction Pathway Studies

Reactions are most often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational solvation models are essential for accurately describing reactions in solution. springernature.com These models can be broadly categorized into explicit and implicit models. wikipedia.orgrsc.org

Explicit solvent models involve the inclusion of a number of individual solvent molecules in the calculation. While this approach can capture specific solute-solvent interactions, it is computationally very demanding. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This method offers a good compromise between accuracy and computational cost for many applications. rsc.org

For transformations of this compound, the choice of solvent can influence the stability of charged intermediates and transition states. A polar solvent, for instance, would be expected to stabilize a polar transition state, thereby lowering the activation energy of the reaction. The use of appropriate solvation models is crucial for obtaining theoretical results that are comparable to experimental observations in solution. The development of more sophisticated solvation models continues to be an active area of research. researchgate.net

The following table provides a hypothetical comparison of calculated activation energies for a reaction of this compound in the gas phase and in different solvents using an implicit solvation model.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase135.2
Toluene2.432.8
Dichloromethane8.929.5
Acetonitrile (B52724)37.526.1

Design of Novel Derivatives of this compound based on Computational Insights

Computational chemistry is not only a tool for understanding existing chemical processes but also a powerful engine for the design of new molecules with tailored properties. digitellinc.commdpi.comnih.govnih.gov By leveraging the insights gained from mechanistic studies, novel derivatives of this compound can be designed in silico. For example, if a particular reaction is found to be limited by a high activation barrier, computational models can be used to explore how different substituents on the naphthalene ring might lower this barrier.

Structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) are computational approaches that can be used to correlate the structural features of molecules with their chemical reactivity or biological activity. By building a computational model based on a set of known compounds, the properties of new, untested derivatives of this compound can be predicted. This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery or materials science pipeline. For instance, theoretical studies can guide the design of naphthalene derivatives for applications in organic electronics. researchgate.net

A hypothetical design strategy could involve the computational screening of various functional groups at different positions of the this compound scaffold to optimize a desired property, such as its electronic absorption spectrum or its binding affinity to a biological target.

The table below illustrates a hypothetical in silico screening of this compound derivatives for a desired electronic property.

DerivativeSubstituent at C-6Calculated HOMO-LUMO Gap (eV)Predicted λmax (nm)
Parent-H4.25310
Derivative 1-NO₂3.80355
Derivative 2-OCH₃4.45295
Derivative 3-CN3.95340

Applications of 4 Iodonaphthalen 2 Amine in Chemical Synthesis and Materials Science

4-Iodonaphthalen-2-amine as a Building Block for Complex Polycyclic Aromatic Systems

The dual reactivity of this compound makes it an ideal starting material for the synthesis of elaborate polycyclic aromatic systems. Both the amino and iodo functionalities can be leveraged to extend the naphthalene (B1677914) core, either by adding new substituents or by constructing additional fused rings.

Synthesis of Functionalized Naphthalene Derivatives

The iodine atom on the naphthalene ring is a key handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope. wikipedia.orglibretexts.org The primary methods for functionalizing the 4-position of the naphthalen-2-amine core include Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the iodo-naphthalene with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgyoutube.com It is widely used to synthesize biaryl compounds, where a new aryl or heteroaryl group is attached to the naphthalene skeleton. yonedalabs.com

Sonogashira Coupling: This method forms a carbon-carbon bond between the iodo-naphthalene and a terminal alkyne, providing a direct route to alkynyl-substituted naphthalenes. wikipedia.orgorganic-chemistry.orglibretexts.org These products are valuable intermediates for creating more complex, conjugated π-systems. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the iodo-naphthalene with a primary or secondary amine. organic-chemistry.orgrug.nl It enables the synthesis of diaminonaphthalene derivatives, which are important precursors for various functional materials. wikipedia.orgyoutube.com

These cross-coupling reactions demonstrate the utility of this compound in creating a diverse library of substituted naphthalene derivatives. researchgate.netresearchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound
Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemResulting Structure
Suzuki CouplingAr-B(OH)₂Naphthalene-Aryl (C-C)Pd(PPh₃)₄ + Base (e.g., K₂CO₃)4-Aryl-naphthalen-2-amine
Sonogashira CouplingR-C≡CHNaphthalene-Alkynyl (C-C)PdCl₂(PPh₃)₂ + CuI + Amine Base4-Alkynyl-naphthalen-2-amine
Buchwald-Hartwig AminationR₂NHNaphthalene-Amino (C-N)Pd₂(dba)₃ + Ligand (e.g., XPhos) + BaseN⁴,N⁴-Disubstituted-naphthalene-2,4-diamine

Construction of Fused Heterocyclic Architectures

The presence of the amino group, in conjunction with the iodo group, facilitates the construction of nitrogen-containing heterocyclic rings fused to the naphthalene framework. researchgate.net These fused systems are prevalent in pharmacologically active compounds and advanced materials. researchgate.net Synthetic strategies often involve a sequence where one functional group is used to introduce a side chain, which then undergoes an intramolecular cyclization reaction involving the second functional group.

For instance, the amine can be acylated, and the resulting amide can undergo an intramolecular cyclization. Alternatively, a precursor chain can be installed at the 4-position via a cross-coupling reaction, followed by a cyclization reaction involving the 2-amino group to form a new heterocyclic ring. This approach has been used to create a variety of complex architectures, including those found in natural products and functional materials. nih.govrsc.org

Role of this compound in Organic Dye and Pigment Synthesis

Aromatic amines are foundational precursors in the synthesis of organic colorants. imrpress.com this compound, with its naphthylamine structure, is a suitable candidate for producing dyes and pigments with specific chromatic and photophysical properties.

Precursor for Azo Dyes and Related Chromophores

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic dyes used in industry. imrpress.complantarchives.org The synthesis of these dyes typically begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. cuhk.edu.hkunb.ca

The 2-amino group of this compound can be converted into a diazonium salt using nitrous acid at low temperatures. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other naphthylamine derivatives, to produce a wide range of azo dyes. jbiochemtech.com The extended conjugation provided by the naphthalene core, combined with the electronic effects of the iodine atom and other substituents on the coupling partner, can be used to tune the color of the resulting dye across the visible spectrum.

Table 2: Synthesis of Azo Dyes from this compound
StepReactionReagentsIntermediate/Product
1DiazotizationNaNO₂, HCl (0-5 °C)4-Iodonaphthalene-2-diazonium chloride
2Azo CouplingElectron-rich aromatic (e.g., Naphthalen-2-ol)Azo Dye

Building Block for Fluorescent Probes and Chemical Sensors

Naphthalene and its derivatives are inherently fluorescent, making them common scaffolds in the design of fluorescent probes. nih.gov Aromatic amines are often incorporated into these structures to act as electron donors or as recognition sites for specific analytes. mdpi.commdpi.com this compound can be used to construct fluorescent sensors where the emission properties are modulated by analyte binding. nih.gov

The amino group can be functionalized to create a specific binding pocket for ions or molecules. Upon binding, the electronic structure of the fluorophore is altered, leading to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). The iodine atom can also play a role; it can be substituted via cross-coupling to attach other functional units or can induce a "heavy-atom effect," which can be useful in designing probes that exhibit phosphorescence.

Utilization of this compound in Polymer Chemistry

The bifunctional nature of this compound makes it a potential monomer for the synthesis of specialty polymers through step-growth polymerization. The presence of two distinct reactive sites—the amine and the iodo group—allows for its incorporation into polymer chains via different reaction mechanisms.

For example, the amino group can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. These polymers would feature the rigid iodonaphthalene unit as part of the polymer backbone, potentially imparting high thermal stability and specific optical properties.

Alternatively, the iodo group can participate in palladium-catalyzed polycondensation reactions. For instance, a Suzuki polycondensation could be performed by reacting this compound (after protecting the amine group) with an aromatic diboronic acid. This would lead to the formation of conjugated polymers, which are of interest in materials science for applications in organic electronics. The ability to prepare functional polymers from monomers like this compound is a key area of research for creating new materials with tailored properties. researchgate.net

Future Perspectives and Research Directions for 4 Iodonaphthalen 2 Amine

Emerging Synthetic Methodologies for 4-Iodonaphthalen-2-amine and its Analogs

While classical methods for the synthesis of naphthylamines exist, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be adapted for this purpose.

Emerging strategies may include:

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed annulation of alkynes with vinylic iodides has proven effective for creating functionalized naphthalenes. csir.co.za Adapting this methodology by using appropriately substituted precursors could provide a direct and modular route to the this compound core.

Novel Cyclization Strategies: New methods for preparing naphthylamines from 1,5-unsaturated dicarbonyl precursors have been described. researchgate.net Investigating the compatibility of these reactions with iodine-containing substrates could open new pathways to the target molecule.

Directed C-H Functionalization: A silver(I)-catalyzed C4–H amination of 1-naphthylamine (B1663977) derivatives has been reported, utilizing a directing group to achieve regioselectivity. mdpi.com A reverse approach, exploring the directed C-H iodination of a protected 2-naphthylamine (B18577) derivative, could offer a highly efficient and atom-economical synthesis.

These advanced methodologies promise to improve upon traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. The development of one-pot or tandem reactions would be particularly valuable for streamlining the production of a library of this compound analogs with diverse substitution patterns.

Synthetic Approach Potential Precursors Key Advantages Relevant Research Area
Palladium-Catalyzed AnnulationSubstituted vinylic iodides and alkynesHigh functional group tolerance, modularity. csir.co.zaOrganometallic Chemistry
Amine-Promoted Cyclization1,5-Unsaturated dicarbonyl compoundsUtilizes readily available linear precursors. researchgate.netNatural Product Synthesis
Directed C-H IodinationN-protected naphthalen-2-amineHigh regioselectivity, atom economy.Catalysis, Green Chemistry

Exploration of Novel Reactivity Patterns for the Naphthyl-Iodo-Amine Scaffold

The this compound scaffold possesses three primary sites of reactivity: the C-I bond, the N-H bonds of the amine, and the aromatic naphthalene (B1677914) core. While the individual reactivity of aryl iodides and aromatic amines is well-established, the interplay between these functional groups on the same naphthalene ring system is a fertile ground for discovering novel transformations.

Future research should focus on:

Orthogonal Functionalization: Developing reaction conditions that allow for the selective transformation of one functional group in the presence of the other. For instance, performing a Sonogashira or Suzuki coupling at the C-I bond while leaving the amine untouched, or vice-versa, performing N-alkylation or N-arylation without disturbing the C-I bond.

Tandem or Cascade Reactions: Designing multi-step reactions that proceed in a single pot, where an initial reaction at one site triggers a subsequent transformation at another. For example, an initial N-acylation could alter the electronic properties of the ring, facilitating a subsequent substitution or coupling reaction at the C-I bond under different catalytic conditions.

Photoredox and Electrochemical Methods: Utilizing light or electricity to generate reactive intermediates, such as radical ions, from the this compound scaffold. This could unlock unique reactivity patterns not accessible through traditional thermal methods, leading to the formation of complex heterocyclic structures or novel carbon-carbon and carbon-heteroatom bonds. Bulky substrates like 1-iodonaphthalene (B165133) have shown tolerance in some metal-catalyzed reactions, suggesting the feasibility of such approaches. mdpi.com

Advanced Characterization Techniques for In-Operando Studies of this compound Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced, time-resolved characterization techniques can provide unprecedented insight into the transient intermediates and transition states involved in the reactions of this compound.

Future studies could employ:

In-Situ Spectroscopy: Techniques like ReactIR (FTIR), Raman spectroscopy, and in-situ NMR can monitor the concentration of reactants, intermediates, and products in real-time, allowing for the elucidation of reaction kinetics and pathways. The characterization of reaction products and intermediates often relies on spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance Spectroscopy (NMR). mdpi.commdpi.com

Mass Spectrometry Techniques: The use of techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can help identify key intermediates and byproducts in complex reaction mixtures. mdpi.com

X-ray Absorption Spectroscopy (XAS): For metal-catalyzed reactions involving this compound, XAS performed at a synchrotron source can provide valuable information about the oxidation state and coordination environment of the metal catalyst throughout the catalytic cycle.

These in-operando studies will move beyond the traditional approach of analyzing only the starting materials and final products, providing a dynamic picture of the chemical transformation as it occurs. This detailed mechanistic information is invaluable for rational reaction design and optimization.

Computational Design and Predictive Modeling for this compound Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. Applying these methods to this compound can accelerate the discovery of new derivatives with tailored properties.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular orbital energies (HOMO/LUMO), and charge distribution of this compound and its derivatives. This information can be used to predict sites of electrophilic and nucleophilic attack and to rationalize observed reactivity.

Machine Learning (ML) Models: By generating large datasets of reaction outcomes using high-throughput experimentation, machine learning algorithms can be trained to predict the success or failure of a given reaction for a new this compound derivative. digitellinc.com This approach can drastically reduce the amount of experimental screening required.

Predictive Reactivity Models: In silico approaches are increasingly used to predict the reactivity of molecules. nih.govdigitellinc.com Models based on descriptors like ionization potential and kinetic energy have been used to predict the reaction rates of substituted naphthalenes. researchgate.net Applying these models could help in designing this compound derivatives with enhanced or suppressed reactivity for specific applications.

The synergy between computational prediction and experimental validation will be key to efficiently exploring the vast chemical space of this compound derivatives and identifying candidates with optimal properties for specific applications.

Computational Method Predicted Property / Application Potential Impact
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, spectroscopic properties.Rationalize reactivity and guide synthetic efforts.
Machine Learning (ML)Prediction of reaction outcomes for new derivatives. digitellinc.comAccelerate discovery by minimizing experimental screening.
Property-Encoded Surface Translators (PEST)Prediction of reaction rate constants. researchgate.netDesign derivatives with tailored reaction kinetics.

Unexplored Applications in Supramolecular Chemistry and Nanomaterials Derived from this compound

The unique bifunctional nature of this compound makes it an attractive building block for the construction of complex supramolecular architectures and functional nanomaterials.

Future research directions in this area could include:

Monomers for Advanced Polymers: The polymerization of naphthylamine derivatives can lead to nanoparticles with interesting electronic and optical properties for applications in supercapacitors and photocatalysis. mdpi.com The presence of the iodo group in this compound offers a handle for post-polymerization modification, allowing for the tuning of the polymer's properties.

Supramolecular Assembly: The amine group can act as a hydrogen bond donor, while the naphthalene ring can participate in π-π stacking interactions. These non-covalent interactions can be exploited to direct the self-assembly of this compound derivatives into well-defined structures like nanotubes, vesicles, or gels. Macrocycles containing amine functionalities have been shown to bind anions through hydrogen bonding. rsc.org

Functional Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles (e.g., gold, quantum dots), imparting new properties or allowing for their integration into larger systems. The iodo- and amino- groups could serve as orthogonal anchoring points for different functionalities.

By leveraging the specific functionalities of the this compound scaffold, researchers can design and synthesize a new generation of smart materials with applications in sensing, electronics, and catalysis.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Iodonaphthalen-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Reductive Amination : Use 4-iodo-2-naphthaldehyde with ammonia or methylamine in the presence of reducing agents (e.g., NaBH4, NaCNBH3) under inert atmospheres. Vary solvent polarity (e.g., MeOH vs. THF) and temperature (25–60°C) to optimize yields .
  • Palladium-Catalyzed Reactions : Employ Pd(OAc)₂ or PdCl₂ with ligands (e.g., PPh₃) to facilitate iodination or coupling reactions. Monitor reaction progress via TLC and purify using column chromatography (SiO₂, hexane/EtOAc gradients) .
    • Data Table :
MethodCatalyst/ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
Reductive AminationNaCNBH3MeOH4065≥98%
Pd-Catalyzed CouplingPdCl₂/PPh₃DMF8072≥95%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., aromatic protons near iodine at δ 7.2–8.5 ppm) and amine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 299.98). Cross-reference with theoretical isotopic patterns for iodine .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying Pd catalyst loadings (0.5–5 mol%) and bases (K₂CO₃ vs. Cs₂CO₃) to identify rate-determining steps .
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate transition-state energies for C–I bond activation. Compare with experimental data to validate mechanisms .
    • Contradiction Analysis : Discrepancies in reported catalytic efficiencies may arise from solvent effects (polar aprotic vs. protic) or ligand steric hindrance. Replicate studies with controlled variables to isolate contributing factors .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Strategy :

  • Cross-Validation : Compare IR, NMR, and HRMS data across multiple synthesis batches and independent labs. Use deuterated solvents to eliminate solvent-shift artifacts .
  • Meta-Analysis : Aggregate literature data (e.g., PubChem, IUPAC reports) to identify outliers. Apply statistical tools (e.g., Grubbs’ test) to detect anomalous values .

Q. What are the applications of this compound in designing bioactive molecules or materials?

  • Experimental Design :

  • Drug Discovery : Screen for antimicrobial activity via MIC assays against S. aureus and E. coli. Modify the iodine substituent to assess halogen-bonding effects on target binding .
  • Materials Science : Incorporate into conjugated polymers (e.g., via Suzuki coupling) and measure conductivity (four-point probe) and optical properties (UV-Vis, fluorescence) .

Methodological Guidelines

Q. How should researchers document synthetic procedures and analytical data for reproducibility?

  • Best Practices :

  • Detailed Protocols : Specify reaction scales, purification methods (e.g., recrystallization solvents), and instrument calibration (e.g., NMR lock masses) .
  • Data Archiving : Deposit raw spectra (NMR, HRMS) in open-access repositories (e.g., Figshare) with DOI links. Use IUPAC nomenclature for compound descriptions .

Q. What strategies are recommended for troubleshooting low yields in iodination reactions?

  • Troubleshooting Framework :

  • Side Reactions : Test for protodeiodination by adding radical scavengers (e.g., BHT).
  • Catalyst Deactivation : Characterize Pd catalysts post-reaction via XPS or TEM to detect aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.